molecular formula C13H23NO2 B1380928 tert-Butyl di(but-3-en-1-yl)carbamate CAS No. 1211531-07-5

tert-Butyl di(but-3-en-1-yl)carbamate

Cat. No. B1380928
M. Wt: 225.33 g/mol
InChI Key: VEUSUZLSPSGFLS-UHFFFAOYSA-N
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Description

“tert-Butyl di(but-3-en-1-yl)carbamate” is a chemical compound with the CAS Number: 1211531-07-5 and a molecular weight of 225.33 . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular formula of “tert-Butyl di(but-3-en-1-yl)carbamate” is C13H23NO2 . The InChI code for the compound is 1S/C13H23NO2/c1-6-8-10-14 (11-9-7-2)12 (15)16-13 (3,4)5/h6-7H,1-2,8-11H2,3-5H3 .


Physical And Chemical Properties Analysis

“tert-Butyl di(but-3-en-1-yl)carbamate” is a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

Application 1: Synthesis of Biologically Active Natural Products

  • Summary of the Application : “tert-Butyl di(but-3-en-1-yl)carbamate” has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures : The compound has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involves several steps including formylation, protection of functional groups, reduction, and introduction of the enyne side chain .
  • Results or Outcomes : The compound was synthesized with good yield and selectivity . The synthesized compounds were characterized by spectral data .

Application 2: Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate

  • Summary of the Application : “tert-Butyl di(but-3-en-1-yl)carbamate” is a key intermediate in the synthesis of the natural product jaspine B .
  • Methods of Application or Experimental Procedures : The compound was synthesized from L-Serine through several steps including esterification, protection of functional groups, reduction, and Corey-Fuchs reaction .
  • Results or Outcomes : The compound was synthesized with an overall yield of 30-41% .

Safety And Hazards

The safety information for “tert-Butyl di(but-3-en-1-yl)carbamate” includes an exclamation mark pictogram and a warning signal word . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N,N-bis(but-3-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSUZLSPSGFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl di(but-3-en-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, W Blackaby, V Allen, GKY Chan… - Journal of Medicinal …, 2019 - ACS Publications
Pim kinases have been targets of interest for a number of therapeutic areas. Evidence of durable single-agent efficacy in human clinical trials validated Pim kinase inhibition as a …
Number of citations: 31 pubs.acs.org

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